molecular formula C9H16N2O5 B095384 gamma-Glutamyl-alpha-aminobutyrate CAS No. 16869-42-4

gamma-Glutamyl-alpha-aminobutyrate

Cat. No.: B095384
CAS No.: 16869-42-4
M. Wt: 232.23 g/mol
InChI Key: LGDYPMBAVODMSA-WDSKDSINSA-N
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Description

gamma-Glutamyl-alpha-aminobutyrate:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Gamma-Glutamyl-alpha-aminobutyrate interacts with several enzymes, proteins, and other biomolecules. It is a substrate for the enzyme gamma-glutamyltranspeptidase (γ-GT), which catalyzes the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine . This enzyme plays a critical role in antioxidant defense, detoxification, and inflammation processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of many life processes such as lowering blood pressure, regulating blood glucose, anti-anxiety, and relieving insomnia .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The GAD operon, responsible for GABA production and secretion, activates in certain strains of Levilactobacillus brevis after only 6 hours of fermentation and continues throughout the stationary phase .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound shows stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the so-called γ-glutamyl cycle . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gamma-Glutamyl-alpha-aminobutyrate typically involves the coupling of gamma-glutamyl and alpha-aminobutyrate units. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and catalysts like HOBt or HOAt to facilitate the formation of the peptide bond.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microbial strains capable of producing the compound through fermentation processes. Optimization of fermentation conditions, including pH, temperature, and nutrient supply, is crucial for maximizing yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: gamma-Glutamyl-alpha-aminobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.

Scientific Research Applications

gamma-Glutamyl-alpha-aminobutyrate has a wide range of scientific research applications, including:

Chemistry:

    Synthesis of Peptides: The compound can be used as a building block in the synthesis of more complex peptides and proteins.

    Chemical Probes: It may serve as a chemical probe for studying biochemical pathways and enzyme activities.

Biology:

    Metabolic Studies: The compound is involved in various metabolic pathways and can be used to study metabolic processes in cells and organisms.

    Enzyme Substrate: It can act as a substrate for specific enzymes, allowing researchers to investigate enzyme kinetics and mechanisms.

Medicine:

    Drug Development: this compound has potential therapeutic applications and can be explored as a lead compound for drug development.

    Biomarker Discovery: It may serve as a biomarker for certain diseases or physiological conditions.

Industry:

    Biotechnology: The compound can be produced using biotechnological methods and utilized in various industrial applications, including the production of pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

gamma-Glutamyl-alpha-aminobutyrate can be compared with other similar compounds, such as:

    gamma-Glutamyl-2-aminobutyric acid: This compound has a similar structure but differs in the position of the amino group.

    gamma-Glutamyl-gamma-aminobutyrate: Another related compound with variations in the gamma-glutamyl moiety.

Uniqueness: this compound is unique due to its specific structural configuration and the presence of both gamma-glutamyl and alpha-aminobutyrate units

Properties

CAS No.

16869-42-4

Molecular Formula

C9H16N2O5

Molecular Weight

232.23 g/mol

IUPAC Name

(2S)-5-amino-2-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C9H16N2O5/c1-2-5(8(13)14)11-6(9(15)16)3-4-7(10)12/h5-6,11H,2-4H2,1H3,(H2,10,12)(H,13,14)(H,15,16)/t5-,6-/m0/s1

InChI Key

LGDYPMBAVODMSA-WDSKDSINSA-N

Isomeric SMILES

CC[C@@H](C(=O)O)N[C@@H](CCC(=O)N)C(=O)O

SMILES

CCC(C(=O)O)NC(=O)CCC(C(=O)O)N

Canonical SMILES

CCC(C(=O)O)NC(CCC(=O)N)C(=O)O

Synonyms

gamma-Glu-alpha-aminobutyrate
gamma-glutamyl-alpha-aminobutyrate
Glu-(Abu)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does gamma-Glutamyl-alpha-aminobutyrate interact with glutathione synthetase, and what are the downstream effects?

A1: this compound acts as a substrate for glutathione synthetase, mimicking the natural substrate gamma-glutamylcysteine. [, ] The enzyme catalyzes the addition of glycine to this compound in the presence of ATP, forming ophthalmic acid instead of glutathione. [] This reaction is significant as it provides insights into the enzyme's kinetics and substrate binding properties.

Q2: Does the binding of this compound to glutathione synthetase differ between species?

A2: Research suggests differences in binding behavior between species. Studies on human glutathione synthetase demonstrate negative cooperativity in this compound binding, meaning the binding of one substrate molecule reduces the affinity for subsequent molecules. [] Interestingly, this negative cooperativity is not observed in the Plasmodium falciparum glutathione synthetase. [] This difference might be attributed to variations in the amino acid residues within the enzyme's active site. []

Q3: Are there any known inhibitors of the reaction between this compound and glutathione synthetase?

A3: Yes, research has identified 5'-AMP as an inhibitor of bovine lens glutathione synthetase, exhibiting a K(i) of 0.9 mM. [] Additionally, while ATP is a substrate for the reaction, high concentrations of ATP4- and Mg2+ ions, rather than the actual substrate MgATP2-, have been shown to inhibit the enzyme's activity. [] Understanding these inhibitory interactions can be crucial for developing potential therapeutic strategies targeting glutathione synthetase.

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